3-[(2E)-2-(3-bromobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-BROMOBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is a complex organic compound that features a bromobenzaldehyde moiety linked to a benzisothiazole structure through a methylhydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMOBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE typically involves the following steps:
Formation of the Bromobenzaldehyde Moiety: This can be achieved through the bromination of benzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the Benzisothiazole Core: The benzisothiazole structure can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Hydrazone Formation: The final step involves the condensation of the bromobenzaldehyde with the benzisothiazole derivative in the presence of hydrazine or a hydrazine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the bromobenzaldehyde moiety, potentially converting it to the corresponding alcohol.
Substitution: The bromine atom in the bromobenzaldehyde moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, reduction could produce alcohols, and substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an inhibitor, it might bind to an enzyme’s active site, blocking its activity. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzaldehyde Hydrazone Derivatives: Compounds with similar hydrazone linkages but different substituents on the benzaldehyde moiety.
Benzisothiazole Derivatives: Compounds with variations in the benzisothiazole core structure.
Uniqueness
The uniqueness of 3-BROMOBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H12BrN3O2S |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H12BrN3O2S/c1-19(17-10-11-5-4-6-12(16)9-11)15-13-7-2-3-8-14(13)22(20,21)18-15/h2-10H,1H3/b17-10+ |
InChI Key |
IIRRMZZRJXUQBY-LICLKQGHSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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